![molecular formula C10H10N2O3S B1621210 4,5-diaminonaphthalene-1-sulfonic Acid CAS No. 6362-18-1](/img/structure/B1621210.png)
4,5-diaminonaphthalene-1-sulfonic Acid
Overview
Description
4,5-Diaminonaphthalene-1-sulfonic acid is used as an intermediate for 4,5-dihydroxynaphthalene-1-sulfonic acid and perimidine derivatives .
Synthesis Analysis
The synthesis of 4,5-Diaminonaphthalene-1-sulfonic acid involves sulfonating 1-Nitronaphthalene with oleum at 20℃, and the sulfonation mass is nitrated at 35℃ .Molecular Structure Analysis
The molecular formula of 4,5-Diaminonaphthalene-1-sulfonic acid is C10H10N2O3S . The molecular weight is 238.26 .Chemical Reactions Analysis
Poly (1,5-diaminonaphthalene) microparticles with abundant reactive amino and imino groups on their surface were synthesized by one-step oxidative polymerization of 1,5-diaminonaphthalene using ammonium persulfate as the oxidant .Scientific Research Applications
Electrolyte Materials for Fuel Cells
4,5-diaminonaphthalene-1-sulfonic Acid (DAN) has been explored for use in electrolyte materials for high-temperature polymer electrolyte fuel cells. Research by Miyatake, Asano, and Watanabe (2003) synthesized novel sulfonated polyimides containing DAN, exhibiting high proton conductivity and stability, making them potential candidates for fuel cell applications (Miyatake, Asano, & Watanabe, 2003).
Iron(III) Recognition
A study by Cheng, Liao, and Wang (2008) demonstrated the use of DAN derivatives in Fe3+ recognition. The compound 4,4′-(4,5-diaminonaphthalen-1,8-yldiazo)-bisbenzenesulfonate (DBS), a DAN derivative, showed specific interaction with Fe3+ in acidic solutions, altering absorption and emission spectra significantly (Cheng, Liao, & Wang, 2008).
Polymerization and Optical Applications
Saravanan et al. (2017) investigated the interaction of DAN with p-sulfonatocalix[4]arene, revealing significant implications for optical applications and electropolymerization characteristics. This study suggests that DAN has potential in developing materials with unique optical properties and polymerization behaviors (Saravanan et al., 2017).
Sulfonated Nanoporous Carbon Catalysts
DAN has been used in the synthesis of perimidines, as highlighted in the work by Alinezhad and Zare (2013). They employed sulfonated ordered nanoporous carbon catalysts for the synthesis of perimidines using DAN, showcasing the compound's utility in catalytic processes (Alinezhad & Zare, 2013).
Corrosion Inhibition
Guerraf et al. (2018) explored the use of DAN in corrosion inhibition. Their study found that DAN, in combination with chloride ions, effectively inhibits the corrosion of mild steel in sulfuric acid, providing insights into its potential application in corrosion protection (Guerraf et al., 2018).
Fluorescent Sensing for CN- in Water
Shi et al. (2013) demonstrated the use of DAN for fluorescent sensing of CN- in water. This work highlights the potential of DAN in developing selective sensors for specific anions, which could have significant applications in environmental monitoring and safety (Shi et al., 2013).
properties
IUPAC Name |
4,5-diaminonaphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5H,11-12H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDDWUQCDKOEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365464 | |
Record name | 4,5-diaminonaphthalene-1-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-diaminonaphthalene-1-sulfonic Acid | |
CAS RN |
6362-18-1 | |
Record name | 4,5-diaminonaphthalene-1-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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